4-(2H-1,2,3-triazol-4-yl)aniline dihydrochloride
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Overview
Description
4-(2H-1,2,3-triazol-4-yl)aniline dihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,2,3-triazol-4-yl)aniline dihydrochloride typically involves a multi-step process. One common method is the “click” chemistry approach, which involves the cycloaddition reaction between an azide and an alkyne. The reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in aqueous media .
Starting Materials: Phenyl azide and terminal alkyne.
Reaction Conditions: The reaction is carried out in the presence of copper sulfate pentahydrate and sodium ascorbate in a solvent mixture of water and dimethylformamide (DMF).
Product Isolation: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2H-1,2,3-triazol-4-yl)aniline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkyl halides are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce alkyl, aryl, or sulfonyl groups.
Scientific Research Applications
4-(2H-1,2,3-triazol-4-yl)aniline dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2H-1,2,3-triazol-4-yl)aniline dihydrochloride involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can disrupt various physiological processes, making it useful in treating conditions like glaucoma and certain cancers .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A parent compound with similar structural features but lacking the aniline group.
4-(1H-1,2,4-triazol-1-yl)aniline: Another triazole derivative with a different substitution pattern on the triazole ring.
Tetrazole Derivatives: Compounds containing a four-nitrogen ring, often with similar biological activities.
Uniqueness
4-(2H-1,2,3-triazol-4-yl)aniline dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2703781-31-9 |
---|---|
Molecular Formula |
C8H10Cl2N4 |
Molecular Weight |
233.1 |
Purity |
90 |
Origin of Product |
United States |
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